molecular formula C20H11ClN2O5 B4883978 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide

2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide

Cat. No. B4883978
M. Wt: 394.8 g/mol
InChI Key: XHSPZNCIIYNKJM-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide, also known as CNB-001, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide exerts its therapeutic effects by modulating multiple signaling pathways in the brain, including the PI3K/Akt/mTOR pathway, the Nrf2/ARE pathway, and the NF-κB pathway. 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide also activates the TrkB receptor and increases the expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.
Biochemical and Physiological Effects:
2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide has been shown to have multiple biochemical and physiological effects in vitro and in vivo. It can reduce oxidative stress and inflammation, inhibit apoptosis, increase mitochondrial function, and enhance neurotrophic support. 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.

Advantages and Limitations for Lab Experiments

2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose challenges for large-scale studies. Moreover, the optimal dosage and duration of treatment for 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide are still unknown, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide. One area of interest is the development of 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of focus is the investigation of 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide's potential as an antidepressant and anxiolytic agent. Moreover, studies are needed to elucidate the molecular mechanisms underlying 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide's neuroprotective and neuroregenerative properties and to optimize its pharmacological properties for clinical use.
In conclusion, 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its neuroprotective and neuroregenerative properties, as well as its favorable pharmacokinetic profile, make it an attractive candidate for further research. However, more studies are needed to determine its safety and efficacy in humans and to optimize its pharmacological properties for clinical use.

Synthesis Methods

2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide can be synthesized through a multistep process starting from commercially available 4-chloro-2-nitroaniline. The synthesis involves the conversion of 4-chloro-2-nitroaniline to 2-chloro-5-nitrobenzoic acid, followed by the coupling of 2-chloro-5-nitrobenzoic acid with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, and finally, the amidation of the resulting product with benzoyl chloride.

Scientific Research Applications

2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. Studies have shown that 2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide has neuroprotective and neuroregenerative properties, and it can improve cognitive function, reduce inflammation, and enhance synaptic plasticity.

properties

IUPAC Name

2-chloro-5-nitro-N-(3-oxobenzo[f]chromen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O5/c21-16-7-6-12(23(26)27)9-15(16)19(24)22-17-10-14-13-4-2-1-3-11(13)5-8-18(14)28-20(17)25/h1-10H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSPZNCIIYNKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(3-oxobenzo[f]chromen-2-yl)benzamide

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